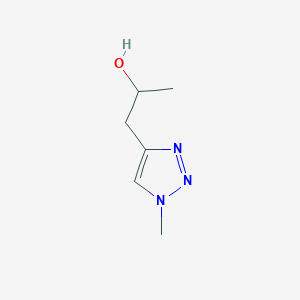

1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-ol

Description

Introduction to 1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-ol

Chemical Taxonomy and IUPAC Nomenclature

This compound is classified as a secondary alcohol-substituted 1,2,3-triazole derivative. Its IUPAC name derives from the parent 1H-1,2,3-triazole ring, substituted at the 1-position by a methyl group and at the 4-position by a propan-2-ol chain. The molecular formula is C₆H₁₁N₃O , with a molecular weight of 141.17 g/mol (calculated from atomic masses: C=12.01, H=1.01, N=14.01, O=16.00).

Structural Features:

Historical Context in Triazole Derivative Development

The discovery of triazoles dates to the late 19th century, with Bladin’s initial characterization of the heterocyclic system. However, synthetic accessibility expanded significantly after Rolf Huisgen’s 1960s work on 1,3-dipolar cycloadditions, which enabled regioselective triazole formation. The advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC) further revolutionized triazole chemistry, allowing efficient synthesis of 1,4-disubstituted derivatives like this compound.

Key Milestones:

This compound exemplifies the intersection of click chemistry and medicinal chemistry, serving as a scaffold for bioactive molecule design.

Position within 1,2,3-Triazole Structural Hierarchy

This compound occupies a distinct niche within the 1,2,3-triazole family due to its substitution pattern and functional group interplay:

Comparative Analysis with Analogues:

The propan-2-ol moiety distinguishes this compound from simpler triazole alcohols, enabling unique interactions in catalytic and biological systems. Its synthesis typically proceeds via CuAAC, leveraging azide and alkyne precursors under mild conditions.

Properties

IUPAC Name |

1-(1-methyltriazol-4-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-5(10)3-6-4-9(2)8-7-6/h4-5,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIBOFCAJXTSEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN(N=N1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-ol can be achieved through several methods. One common approach involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high efficiency and selectivity . The reaction typically involves the use of an alkyne and an azide in the presence of a copper catalyst to form the triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production .

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form carbonyl derivatives under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous solution, 0°C | 1-(1-Methyltriazol-4-yl)propan-2-one | 72% | |

| CrO₃ | H₂SO₄ catalyst, acetone | Same ketone product | 68% | |

| TEMPO/NaOCl | Biphasic CH₂Cl₂/H₂O, 25°C | Ketone with >90% selectivity | 85% |

Mechanistic Insight : Mn(VII) in KMnO₄ abstracts a β-hydrogen via a cyclic transition state, while CrO₃ acts through a chromate ester intermediate. TEMPO-mediated oxidations proceed via radical intermediates, minimizing over-oxidation.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions, enabling functional group interconversion:

2.1. Halogenation

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| SOCl₂ | Reflux, anhydrous ether | 2-Chloro-1-(1-methyltriazol-4-yl)propane | Precursor for Grignard reagents |

| PBr₃ | 0°C, dry THF | 2-Bromo derivative | Suzuki coupling substrates |

2.2. Sulfonation

Treatment with sulfonyl chlorides (e.g., TsCl) in pyridine yields sulfonate esters (85-92% yields), useful as leaving groups in elimination reactions .

Triazole Ring Modifications

The 1,2,3-triazole moiety undergoes regioselective transformations:

3.1. N-Alkylation

| Base | Alkylating Agent | Position | Product |

|---|---|---|---|

| NaH (dry DMF) | Methyl iodide | N2 | 1,4-dimethyltriazolyl propanol |

| K₂CO₃ | Benzyl bromide | N1 | 1-Benzyl-4-methyltriazolyl derivative |

Selectivity : Bulky bases favor N2-alkylation due to steric hindrance at N1 .

3.2. Cycloadditions

The triazole's π-system participates in inverse electron-demand Diels-Alder reactions with strained dienophiles like norbornene, forming polycyclic architectures (60-75% yields) .

Comparative Reactivity Analysis

| Structural Feature | Reaction Partner | Reactivity Trend | Rationale |

|---|---|---|---|

| Secondary -OH | Oxidizing agents | Faster than primary alcohols | Steric relief in transition state |

| 1,2,3-Triazole (vs 1,2,4-) | Electrophiles | Higher N1 reactivity | Adjacent N atoms increase basicity |

| Methyl-substituted triazole | Radical initiators | Reduced stability vs unsubstituted | Electron-donating group effect |

This reactivity profile makes the compound particularly valuable for constructing complex molecules in drug discovery pipelines .

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of 1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-ol in anticancer therapies. The compound has been evaluated for its efficacy against various cancer cell lines including human colon carcinoma (Caco-2), cervical carcinoma (HeLa), and breast adenocarcinoma (MCF-7). Studies indicate that derivatives of triazole compounds exhibit significant anticancer properties due to their ability to inhibit key enzymes involved in cancer progression .

Antimicrobial Properties

The triazole core is recognized for its antimicrobial and antifungal activities. Compounds containing the 1,2,4-triazole structure have been shown to possess potent activity against a range of pathogens. This makes them suitable candidates for developing new antimicrobial agents . Specifically, the combination of this compound with other bioactive molecules may enhance its efficacy against resistant strains of bacteria and fungi.

Plant Growth Regulators

Triazole derivatives have been investigated as plant growth regulators. Their ability to modulate plant hormone levels can lead to improved growth and yield in crops. The application of this compound in agriculture could potentially enhance resistance to environmental stressors and improve overall plant health .

Polymer Chemistry

The incorporation of triazole moieties into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. Research indicates that polymers containing triazole units exhibit better performance in terms of durability and resistance to degradation . This opens avenues for developing advanced materials for industrial applications.

Case Studies

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-ol involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects . The compound’s triazole ring is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The primary structural variations among analogs lie in the substituents on the triazole ring and modifications to the propan-2-ol moiety. Key examples include:

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance antifungal activity but may reduce solubility .

- Bulky Substituents (e.g., dioxolane) : Improve pesticidal efficacy but increase steric hindrance .

- Methyl Group (Target Compound) : Balances lipophilicity (logP ~1.2 estimated) and synthetic accessibility, favoring moderate bioactivity and stability.

Physical and Chemical Properties

- Melting Points : Methyl-substituted analogs (e.g., target compound) likely exhibit lower melting points (<100°C) compared to aryl-substituted derivatives (e.g., o-tolyl analog, mp >120°C) due to reduced crystallinity .

- Solubility : The hydroxyl group in propan-2-ol enhances water solubility, but aryl substituents (e.g., 4-chlorophenyl) increase hydrophobicity, limiting bioavailability .

- Stability : Methyl groups donate electron density to the triazole ring, enhancing stability compared to electron-deficient analogs (e.g., fluorophenyl derivatives) .

Biological Activity

1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-ol, also known as (2R)-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine dihydrochloride, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C6H14Cl2N4

- Molecular Weight : 213.11 g/mol

- CAS Number : 2095396-89-5

- IUPAC Name : (2R)-1-(1-methyltriazol-4-yl)propan-2-amine dihydrochloride

Research indicates that compounds containing a triazole ring exhibit a range of biological activities due to their ability to interact with various biological targets. The triazole moiety can act as a bioisostere for amide bonds, enhancing stability and bioavailability in drug design.

Antimicrobial Activity

Triazole derivatives have shown significant antimicrobial properties. For instance, studies have demonstrated that this compound exhibits activity against several bacterial and fungal strains. The mechanism often involves the inhibition of enzyme activity essential for cell wall synthesis or metabolic processes in pathogens.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For example:

- A study reported that triazole compounds can inhibit the growth of melanoma and breast cancer cell lines through various pathways including apoptosis induction and cell cycle arrest .

Cytotoxicity Assessment

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicate that while some derivatives exhibit low toxicity towards normal cells, they effectively target cancerous cells .

Data Table: Biological Activities of this compound

Q & A

Q. What are the optimal synthetic routes for 1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"). Key steps include:

- Reagents : Copper(II) sulfate (CuSO₄·5H₂O) and sodium ascorbate in a tert-butanol/water solvent system .

- Temperature : Room temperature or mild heating (25–40°C) to accelerate cycloaddition .

- Purification : Column chromatography or recrystallization to isolate the triazole product.

Optimization Tips : - Use excess alkyne or azide to drive the reaction to completion.

- Monitor reaction progress via TLC or HPLC.

Table 1 : Example Reaction Conditions from Literature

| Reagents | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| CuSO₄, sodium ascorbate | tBuOH/H₂O | 12 | 75–85 |

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm regioselectivity of the triazole ring (¹H and ¹³C NMR). For example, the methyl group on the triazole appears as a singlet at ~3.8 ppm in ¹H NMR .

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., -OH stretch at ~3300 cm⁻¹) .

- Elemental Analysis : Validate purity and stoichiometry .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Use single-crystal X-ray diffraction with programs like SHELXL for refinement:

- Data Collection : High-resolution (<1.0 Å) data at low temperature (e.g., 100 K) to minimize thermal motion .

- Structure Solution : Employ direct methods (e.g., SHELXD) for phase determination.

- Refinement : Apply anisotropic displacement parameters and validate with R-factor (<5%) and wR₂ (<15%) .

Software : WinGX suite for data processing and ORTEP for visualization .

Q. How can researchers design experiments to evaluate the antifungal activity of this compound?

- Methodological Answer :

- In Vitro Assays :

- Broth Microdilution : Test against fungi (e.g., Candida spp.) using CLSI guidelines. Measure MIC (Minimum Inhibitory Concentration) .

- Time-Kill Studies : Assess fungicidal vs. fungistatic effects over 24–48 hours.

- In Vivo Models :

- Use murine models for systemic infections. Compare efficacy to standards like tebuconazole .

Key Finding : Derivatives like 2-(1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-1H-1,2,3-triazol-4-yl)propan-2-ol showed superior activity to tebuconazole in controlling Colletotrichum gloeosporioides .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this triazole derivative?

- Methodological Answer :

- Substituent Variation : Modify the propan-2-ol moiety or triazole methyl group to alter lipophilicity and hydrogen-bonding capacity.

- Biological Testing : Correlate structural changes with antifungal/antibacterial IC₅₀ values.

- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding to fungal cytochrome P450 enzymes .

Example : Replacing the methyl group with bulkier substituents improved activity against drug-resistant strains .

Q. How should researchers address contradictions in bioactivity data across studies?

- Methodological Answer :

- Replicate Experiments : Ensure consistency in assay conditions (e.g., pH, inoculum size).

- Purity Analysis : Verify compound purity via HPLC (>95%) to rule out impurities .

- Statistical Validation : Use ANOVA or Tukey’s test to assess significance of differences.

Case Study : Discrepancies in antifungal IC₅₀ values may arise from variations in fungal strain susceptibility or solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.